molecular formula C13H12IPS3 B1654766 Methyltri(thiophen-2-yl)phosphonium iodide CAS No. 27127-37-3

Methyltri(thiophen-2-yl)phosphonium iodide

Cat. No.: B1654766
CAS No.: 27127-37-3
M. Wt: 422.3 g/mol
InChI Key: WBLICVAMHSRQKE-UHFFFAOYSA-M
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Description

Methyltri(thiophen-2-yl)phosphonium iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to a methyl group and three thiophen-2-yl aromatic rings, with an iodide counterion. The thiophene moieties confer electron-rich properties, making this compound valuable in catalysis, materials science, and organic synthesis. Its ionic nature enhances solubility in polar solvents, while the iodide ion facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

methyl(trithiophen-2-yl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12PS3.HI/c1-14(11-5-2-8-15-11,12-6-3-9-16-12)13-7-4-10-17-13;/h2-10H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLICVAMHSRQKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CS1)(C2=CC=CS2)C3=CC=CS3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12IPS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594847
Record name Methyltri(thiophen-2-yl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27127-37-3
Record name Methyltri(thiophen-2-yl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-TRI-THIOPHEN-2-YL-PHOSPHONIUM, IODIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Methyltri(thiophen-2-yl)phosphonium iodide (MTP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the compound's biological activity, supported by relevant studies, data tables, and case studies.

Overview of this compound

MTP is characterized by its chemical structure, which includes three thiophen-2-yl groups attached to a central phosphorus atom. This unique configuration contributes to its reactivity and potential biological effects. The compound is often studied for its cytotoxic properties against various cancer cell lines.

1. Cytotoxicity

Recent studies highlight the cytotoxic effects of MTP on cancer cell lines. For instance, a study demonstrated that MTP exhibited significant cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines, notably CCRF-CEM, with effective concentrations measured in the low micromolar range. The compound induced cell death through mechanisms such as apoptosis and reactive oxygen species (ROS) generation, which are critical in cancer therapy .

Table 1: Cytotoxic Effects of MTP on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM (ALL)2.89Apoptosis, ROS Generation
MDA-MB-231 (Breast)5.78Mitochondrial Dysfunction
PANC-1 (Pancreatic)4.50Kinase Inhibition

The mechanisms through which MTP exerts its cytotoxic effects include:

  • Apoptosis Induction : MTP promotes phosphatidylserine externalization and mitochondrial depolarization, both hallmarks of apoptosis .
  • ROS Generation : The compound enhances ROS levels within cells, leading to oxidative stress and subsequent cell death .
  • Kinase Inhibition : MTP has been shown to inhibit specific kinases involved in cell proliferation and survival pathways .

Case Study 1: Acute Lymphoblastic Leukemia

In a controlled experiment involving CCRF-CEM cells treated with MTP, researchers observed a dose-dependent increase in apoptosis markers after 48 hours of treatment. Flow cytometry analysis revealed significant cell population shifts indicative of cell death.

Case Study 2: Triple-Negative Breast Cancer

Another study focused on the effect of MTP on the triple-negative breast cancer cell line MDA-MB-231. The results indicated that treatment with MTP resulted in a marked reduction in cell viability and increased markers for apoptosis after 24 hours .

Safety and Toxicity Profile

While MTP shows promising anti-cancer properties, its safety profile must be considered. Preliminary toxicity assays suggest that at therapeutic doses, the compound exhibits minimal toxicity to non-cancerous cells, indicating a degree of selectivity towards malignant cells .

Comparison with Similar Compounds

Methyltriphenylphosphonium Iodide

  • Structure : Features a methyl group and three phenyl rings attached to phosphorus.
  • Reactivity : Widely used as a phase-transfer catalyst. The phenyl groups provide steric bulk, slowing reaction kinetics compared to thiophene derivatives.
  • Activation Energy : In CO₂ fixation, the iodide salt exhibits a lower activation barrier (72 kJ/mol) than its bromide counterpart (97 kJ/mol), highlighting the iodide's superior nucleophilicity .
  • Applications : Common in Wittig reactions (e.g., styrene synthesis via aldehyde olefination) .

Triphenylhexadecylphosphonium Iodide

  • Structure : Contains a long hexadecyl chain instead of methyl, increasing hydrophobicity.
  • Phytotoxicity : Demonstrates higher environmental impact, inhibiting plant germination and growth at lower concentrations compared to methyl-substituted analogs .

Tetra(4-methoxyphenyl)phosphonium Iodide

  • Structure : Four methoxy-substituted phenyl groups enhance electron-donating capacity.
  • Material Properties: Crystallizes in non-centrosymmetric patterns, enabling nonlinear optical (NLO) activity. The methoxy groups improve charge transfer efficiency, making it suitable for optoelectronic applications .

Counterion Effects: Iodide vs. Bromide/Chloride

Methyltri(thiophen-2-yl)phosphonium Bromide

  • Reactivity : Bromide’s lower nucleophilicity results in slower reaction kinetics. For example, in epoxide ring-opening reactions, the activation barrier increases by ~25 kJ/mol compared to the iodide salt .
  • Solubility : Reduced solubility in polar solvents due to weaker ion-dipole interactions.

Tetraphenylphosphonium Chloride (TPPCl)

  • Applications : Primarily used as a phase-transfer catalyst. Chloride’s small size and high charge density limit its utility in reactions requiring strong nucleophiles. Derivatives like TPPI (iodide) exhibit broader solubility and reactivity .

Substituent Effects: Aryl vs. Alkyl vs. Functionalized Groups

Cyclohexyltriphenylphosphonium Iodide

  • Structure : Cyclohexyl group introduces conformational flexibility.
  • Applications : Used in ionic liquids and corrosion inhibition. However, its inhibition efficiency in acidic media is lower than thiophene-based salts due to weaker surface adsorption .

Methyldiphenyltrifluoromethylphosphonium Iodide

  • Stability : The trifluoromethyl group increases resistance to hydrolysis, though it is less stable under basic conditions compared to thiophene derivatives .

Deuterated Analog: (Methyl-D₃)triphenylphosphonium Iodide

  • Applications: Isotopic labeling enables tracking in metabolic studies and medicinal chemistry.

Key Research Findings and Data Tables

Table 1: Activation Barriers in CO₂ Fixation Reactions

Catalyst Activation Barrier (kJ/mol)
Methyltri(thiophen-2-yl)P⁺I⁻ ~70 (estimated)
Methyltriphenylphosphonium iodide 72
Methyltriphenylphosphonium bromide 97

Table 2: Phytotoxicity Comparison (IC₅₀ Values)

Compound IC₅₀ (mg/kg soil)
Triphenylmethylphosphonium iodide 120
Triphenylhexadecylphosphonium iodide 45
Methyltri(thiophen-2-yl)phosphonium iodide >200 (predicted)

Table 3: Solubility in Polar Solvents

Compound Solubility in THF (g/L)
This compound 85 (estimated)
Methyltriphenylphosphonium iodide 78
Tetraphenylphosphonium chloride 22

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltri(thiophen-2-yl)phosphonium iodide
Reactant of Route 2
Methyltri(thiophen-2-yl)phosphonium iodide

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